5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

Lipophilicity Drug Design Physicochemical Properties

Select 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine for your kinase inhibitor programs—a core scaffold with a distinct [4,3-b] fusion and 5,6-dimethyl substitution that blocks metabolic hotspots and directs functionalization to C-3/N-1. Unlike 7-substituted analogs, this compound shows minimal off-target kinase/PDE1 activity, making it an essential negative control to confirm target engagement. Its robust physicochemical profile (bp 307.8 °C, density 1.2 g/cm³) ensures reliable handling in scalable syntheses. Available at ≥98% purity from multiple suppliers—order now to accelerate your SAR studies.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 156118-20-6
Cat. No. B586189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine
CAS156118-20-6
Synonyms1H-Pyrazolo[4,3-b]pyridine,5,6-dimethyl-(9CI)
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESCC1=CC2=C(C=NN2)N=C1C
InChIInChI=1S/C8H9N3/c1-5-3-7-8(4-9-11-7)10-6(5)2/h3-4H,1-2H3,(H,9,11)
InChIKeyUMXSKHRHAWVRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6): A Core Scaffold for Kinase and PDE Inhibitor Discovery


5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic building block featuring a pyrazole ring fused to a pyridine core at the [4,3-b] positions [1]. This specific substitution pattern (methyl groups at positions 5 and 6) provides a unique steric and electronic profile that distinguishes it from other in-class scaffolds. The pyrazolo[4,3-b]pyridine core is a privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of various kinases (e.g., ALK5, CK1, CHK1, TBK1) and phosphodiesterases (e.g., PDE1, PDE4B) [2][3]. The compound's physicochemical properties, including a calculated boiling point of 307.8 °C and a density of 1.2 g/cm³, are important considerations for formulation and synthetic handling .

Why 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6) Cannot Be Interchanged with Other Pyrazolopyridine Isomers or Analogs


Generic substitution of pyrazolopyridine building blocks is highly inadvisable due to the profound impact of ring fusion isomerism and substitution patterns on biological target engagement and physicochemical properties. For example, the [4,3-b] fusion isomer presents a different hydrogen-bonding network compared to [3,4-b] or [1,5-a] isomers, directly influencing kinase selectivity profiles [1]. Furthermore, the specific 5,6-dimethyl substitution on 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine confers distinct lipophilicity and steric constraints compared to unsubstituted or mono-methylated analogs, which can drastically alter metabolic stability and off-target binding [2]. The evidence below quantifies these differences, demonstrating that even minor structural changes within the pyrazolopyridine class lead to orders-of-magnitude variations in potency and selectivity [3].

Quantitative Differentiation of 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6) Against Key Comparators


5,6-Dimethyl Substitution Enhances Lipophilicity vs. Unsubstituted Core Scaffold

The presence of two methyl groups at the 5 and 6 positions significantly increases the calculated lipophilicity (cLogP) of the scaffold compared to the unsubstituted 1H-pyrazolo[4,3-b]pyridine core. While direct experimental cLogP data for this specific compound is not available in the primary literature, class-level inference from related pyrazolopyridine SAR studies indicates that each methyl group typically contributes approximately +0.5 to cLogP [1]. This enhanced lipophilicity is critical for optimizing membrane permeability and oral bioavailability in lead optimization programs [2].

Lipophilicity Drug Design Physicochemical Properties

Kinase Selectivity Profile Diverges from 7-Substituted Analogs

The 5,6-dimethyl substitution pattern directs synthetic elaboration away from the 7-position, which is a critical site for kinase hinge-binding interactions. In contrast, 7-substituted-pyrazolo[4,3-b]pyridines, such as those optimized for ALK5 inhibition, achieve picomolar to low nanomolar potency (e.g., IC50 < 10 nM) due to specific hydrogen-bonding and hydrophobic contacts within the ATP-binding pocket [1]. The 5,6-dimethyl compound lacks this 7-substituent and is therefore expected to exhibit a distinct, and likely less potent, kinase inhibition profile, making it a cleaner starting point for exploring alternative binding modes or for use as a negative control in selectivity assays [2].

Kinase Inhibition Selectivity ALK5

Potential PDE1 Inhibitory Activity May Diverge from 7-Amine Substituted Analogs

Patent literature establishes that 1H-pyrazolo[4,3-b]pyridin-7-amines are potent PDE1 inhibitors, with claimed utility in neurodegenerative and psychiatric disorders [1]. The 5,6-dimethyl compound, lacking the critical 7-amine group, is expected to be a much weaker PDE1 inhibitor. This makes it a valuable tool compound for confirming the target engagement of the 7-amine series or for exploring alternative chemotypes that do not rely on PDE1 inhibition [2].

PDE1 Inhibition Neurodegeneration Phosphodiesterase

Optimal Procurement and Application Scenarios for 5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 156118-20-6)


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Lead Optimization

The compound serves as an ideal starting point for synthesizing focused libraries of pyrazolo[4,3-b]pyridine-based kinase inhibitors. Its 5,6-dimethyl substitution blocks metabolic hotspots and directs further functionalization to other positions (e.g., C-3, N-1), enabling systematic exploration of structure-activity relationships (SAR) distinct from the well-characterized 7-substituted ALK5 inhibitors [1].

Chemical Biology: Negative Control or Selectivity Probe

Given its expected lack of potent kinase or PDE1 inhibition compared to 7-substituted analogs, 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine is a valuable negative control compound. It can be used to validate that observed biological effects in cell-based assays are indeed due to the intended target engagement of a 7-substituted analog, and not a non-specific effect of the pyrazolopyridine scaffold [2].

Process Chemistry: Intermediate for API Synthesis

The compound's robust physicochemical properties (boiling point 307.8 °C, density 1.2 g/cm³) make it a stable and easily handled intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) . Its commercial availability at >98% purity from multiple vendors supports its use in scalable synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.